Cas no 2229342-54-3 (1-2-(4-fluoropyridin-2-yl)propan-2-ylcyclopropan-1-amine)
1-2-(4-fluoropyridin-2-yl)propan-2-ylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-2-(4-fluoropyridin-2-yl)propan-2-ylcyclopropan-1-amine
- EN300-1787579
- 1-[2-(4-fluoropyridin-2-yl)propan-2-yl]cyclopropan-1-amine
- 2229342-54-3
-
- Inchi: 1S/C11H15FN2/c1-10(2,11(13)4-5-11)9-7-8(12)3-6-14-9/h3,6-7H,4-5,13H2,1-2H3
- InChI Key: CVSZSPVPKRIDHI-UHFFFAOYSA-N
- SMILES: FC1C=CN=C(C=1)C(C)(C)C1(CC1)N
Computed Properties
- Exact Mass: 194.12192665g/mol
- Monoisotopic Mass: 194.12192665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 38.9Ų
1-2-(4-fluoropyridin-2-yl)propan-2-ylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1787579-0.05g |
1-[2-(4-fluoropyridin-2-yl)propan-2-yl]cyclopropan-1-amine |
2229342-54-3 | 0.05g |
$1537.0 | 2023-09-19 | ||
| Enamine | EN300-1787579-0.1g |
1-[2-(4-fluoropyridin-2-yl)propan-2-yl]cyclopropan-1-amine |
2229342-54-3 | 0.1g |
$1610.0 | 2023-09-19 | ||
| Enamine | EN300-1787579-0.25g |
1-[2-(4-fluoropyridin-2-yl)propan-2-yl]cyclopropan-1-amine |
2229342-54-3 | 0.25g |
$1683.0 | 2023-09-19 | ||
| Enamine | EN300-1787579-0.5g |
1-[2-(4-fluoropyridin-2-yl)propan-2-yl]cyclopropan-1-amine |
2229342-54-3 | 0.5g |
$1757.0 | 2023-09-19 | ||
| Enamine | EN300-1787579-1.0g |
1-[2-(4-fluoropyridin-2-yl)propan-2-yl]cyclopropan-1-amine |
2229342-54-3 | 1g |
$1829.0 | 2023-06-03 | ||
| Enamine | EN300-1787579-2.5g |
1-[2-(4-fluoropyridin-2-yl)propan-2-yl]cyclopropan-1-amine |
2229342-54-3 | 2.5g |
$3585.0 | 2023-09-19 | ||
| Enamine | EN300-1787579-5.0g |
1-[2-(4-fluoropyridin-2-yl)propan-2-yl]cyclopropan-1-amine |
2229342-54-3 | 5g |
$5304.0 | 2023-06-03 | ||
| Enamine | EN300-1787579-10.0g |
1-[2-(4-fluoropyridin-2-yl)propan-2-yl]cyclopropan-1-amine |
2229342-54-3 | 10g |
$7866.0 | 2023-06-03 | ||
| Enamine | EN300-1787579-1g |
1-[2-(4-fluoropyridin-2-yl)propan-2-yl]cyclopropan-1-amine |
2229342-54-3 | 1g |
$1829.0 | 2023-09-19 | ||
| Enamine | EN300-1787579-5g |
1-[2-(4-fluoropyridin-2-yl)propan-2-yl]cyclopropan-1-amine |
2229342-54-3 | 5g |
$5304.0 | 2023-09-19 |
1-2-(4-fluoropyridin-2-yl)propan-2-ylcyclopropan-1-amine Related Literature
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 1-2-(4-fluoropyridin-2-yl)propan-2-ylcyclopropan-1-amine
Introduction to 1-2-(4-fluoropyridin-2-yl)propan-2-ylcyclopropan-1-amine (CAS No. 2229342-54-3)
1-2-(4-fluoropyridin-2-yl)propan-2-ylcyclopropan-1-amine, identified by the chemical compound code CAS No. 2229342-54-3, represents a significant advancement in the realm of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their structural complexity and potential biological activities. The presence of a fluoropyridine moiety and a cyclopropane ring in its molecular framework imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.
The structural motif of 1-2-(4-fluoropyridin-2-yl)propan-2-ylcyclopropan-1-amine is characterized by its highly strained cyclopropane ring, which is often utilized in medicinal chemistry to enhance binding affinity and metabolic stability. The 4-fluoropyridine substituent introduces a fluorine atom at the 4-position of the pyridine ring, a modification that is well-documented to modulate pharmacokinetic properties and improve bioavailability. This combination of structural features has positioned the compound as an intriguing subject for investigating its pharmacological profile.
Recent studies have highlighted the importance of fluorinated heterocycles in the development of novel therapeutic agents. The fluorine atom in 4-fluoropyridine can influence both the electronic distribution and hydrogen bonding capabilities of the molecule, which are critical factors in determining its interaction with biological targets. Furthermore, the cyclopropane ring's inherent strain energy can lead to increased reactivity, allowing for diverse functionalization strategies that may enhance drug-like properties.
In the context of contemporary pharmaceutical research, compounds like 1-2-(4-fluoropyridin-2-yl)propan-2-ylcyclopropan-1-amine are being evaluated for their potential in various therapeutic areas. The fluoropyridine scaffold is particularly relevant in the design of kinase inhibitors, where it has shown promise in modulating enzyme activity through precise interactions with key residues. Additionally, the cyclopropane moiety has been explored for its ability to engage with specific binding pockets in proteins, offering a scaffold for structure-based drug design.
The synthesis of 1-2-(4-fluoropyridin-2-yl)propan-2-ylcyclopropan-1-amine involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key synthetic strategies often include nucleophilic substitution reactions to introduce the fluoropyridinyl group, followed by cyclopropanation techniques to incorporate the strained ring system. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further exploration of this compound's potential.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 1-(4-fluoropyridinyl)-3-(propylamino)cyclopropene (CAS No. 2229342 -54 -3) with biological targets. These studies provide insights into how modifications such as the introduction of fluorine atoms can influence binding affinity and selectivity. Additionally, quantum mechanical calculations have been employed to elucidate the electronic structure and reactivity of the cyclopropane ring, contributing to a deeper understanding of its role in pharmacophore design.
The pharmacological evaluation of 1-(4-fluoropyridinyl)-3-(propylamino)cyclopropene (CAS No. 2229342 -54 -3) has revealed several interesting properties. Preliminary in vitro assays have suggested potential activity against certain enzymes and receptors relevant to inflammatory diseases and cancer. The unique structural features of this compound make it an attractive candidate for further preclinical studies aimed at validating its therapeutic efficacy and safety profile.
In conclusion, 1-(4-fluoropyridinyl)-3-(propylamino)cyclopropene (CAS No. 2229342 -54 -3) represents a compelling example of how structural innovation can lead to novel pharmacological entities. Its combination of a fluorinated pyridine moiety and a cyclopropane ring offers unique opportunities for drug discovery and development. As research continues to uncover new applications for this class of compounds, their potential role in addressing unmet medical needs will likely become increasingly evident.
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